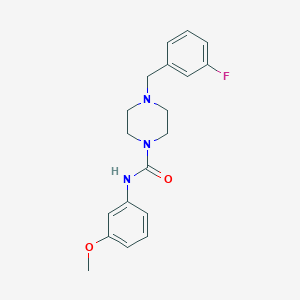![molecular formula C17H21N5 B5364194 N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364194.png)
N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound with potential applications in the field of scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies. The aim of
Mécanisme D'action
The mechanism of action of N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, studies have shown that this compound can modulate the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which can potentially be used to treat neurological disorders. Additionally, this compound has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its potential to inhibit the growth of cancer cells. This compound has also shown potential in the field of neuroscience research. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the research of N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is to further investigate the mechanism of action of this compound and its potential applications in the field of cancer research. Another direction is to investigate the potential of this compound in the treatment of neurological disorders. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound to increase its availability for research purposes.
Conclusion:
This compound is a novel compound with potential applications in various scientific research fields. This compound has been synthesized using a specific method and has shown promising results in various studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer research and neuroscience.
Méthodes De Synthèse
The synthesis of N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a multi-step process. The first step involves the reaction of 3-phenylpropanal with methylamine to form N-methyl-3-phenylpropan-1-amine. The second step involves the reaction of N-methyl-3-phenylpropan-1-amine with 4,6-dichloropyrimidine to form N-methyl-3-phenylpropyl-4,6-dichloropyrimidin-2-amine. The final step involves the reaction of N-methyl-3-phenylpropyl-4,6-dichloropyrimidin-2-amine with trimethylamine to form this compound.
Applications De Recherche Scientifique
N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in various scientific research fields. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also shown potential in the field of neuroscience research. Studies have shown that this compound can modulate the activity of certain neurotransmitters and can potentially be used to treat neurological disorders.
Propriétés
IUPAC Name |
N,1,6-trimethyl-N-(3-phenylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-13-19-16(15-12-18-22(3)17(15)20-13)21(2)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXANQJIWUANJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5364125.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(methoxymethyl)-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5364127.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5364135.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5364139.png)
![1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364141.png)
![N-methyl-1-phenyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5364148.png)
![{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol](/img/structure/B5364152.png)
![5-{2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5364160.png)

![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5364170.png)
![[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5364189.png)
![methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5364201.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364207.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B5364214.png)